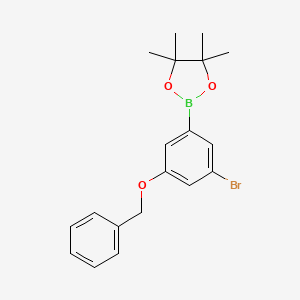

3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester

Beschreibung

3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester is a boronic acid derivative protected by the pinacol ester group, which enhances stability and solubility for synthetic applications. Its structure features a bromine atom at the 5-position and a benzyloxy group at the 3-position of the phenyl ring (Fig. 1). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, a key step in pharmaceutical and materials chemistry .

Eigenschaften

IUPAC Name |

2-(3-bromo-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOPFGNGWAAXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139992 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-34-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester typically involves the reaction of 3-(benzyloxy)-5-bromophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the esterification process . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Orthogonal Cross-Coupling Reactions

The boronate ester and aryl bromide groups participate in distinct catalytic cycles, enabling selective bond formation:

-

Photoredox/Ni Dual-Catalyzed sp³-sp² Coupling :

Under Ir/Ni dual catalysis (3 mol% Ir[dFCF₃ppy]₂(bpy)PF₆, 5 mol% Ni(COD)₂), the boronate ester remains inert while the aryl bromide undergoes coupling with sp³-hybridized organotrifluoroborates (e.g., benzyltrifluoroborate). This reaction proceeds via oxidative fragmentation of the trifluoroborate to generate an alkyl radical, which couples with the Ni-activated aryl bromide . -

Suzuki-Miyaura Coupling :

The boronate ester engages in Pd-catalyzed coupling with aryl halides. For example, coupling with 3-bromopyridine under Pd(OAc)₂/ligand conditions produces biaryl derivatives, preserving the benzyloxy group .

Deprotection and Functionalization

The pinacol boronate ester can be selectively hydrolyzed to the boronic acid under mild conditions:

-

Diethanolamine (DEA) Transesterification :

A two-step protocol converts the pinacol ester to the boronic acid :-

Transesterification : DEA in ether (30 min, rt) forms a stable DEA-boronate complex.

-

Hydrolysis : 0.1 M HCl (20 min) yields the boronic acid.

Substrate Type DEA Boronate Yield (%) Boronic Acid Yield (%) Benzyl ester 85 95 Methyl ester 72 90 β-Phenyl 88 92 -

-

Stability Considerations :

The free boronic acid is prone to protodeboronation in protic media. Trapping with pinacol during hydrolysis regenerates the boronate ester (up to 98% yield) .

Sequential Functionalization

The compound enables multi-step synthesis without intermediate purification:

-

Initial Cross-Coupling : Ni-catalyzed coupling of the aryl bromide.

-

Suzuki Coupling : Pd-catalyzed coupling of the boronate ester.

-

Buchwald–Hartwig Amination : Functionalization of residual halides with amines (e.g., morpholine) .

Example Sequence :

Steric and Electronic Effects

-

Benzyloxy Group :

The electron-donating benzyloxy group at the 3-position activates the aryl bromide toward electrophilic substitution but may hinder coupling at the 2-position. For analogous 2-bromophenylpinacol boronates, yields drop to 25% due to steric crowding . -

Borate Stability :

The pinacol ester resists oxidation under photoredox conditions (λ = 450 nm), enabling compatibility with radical intermediates .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester can be categorized into several key areas:

1. Organic Synthesis

- Widely used as a building block in the synthesis of complex organic molecules.

- Integral in the development of new pharmaceuticals due to its ability to form diverse chemical structures through coupling reactions.

2. Material Science

- Employed in the creation of advanced materials, including polymers and nanomaterials.

- Its properties facilitate the development of materials with specific functionalities.

3. Biological Studies

- Acts as a precursor for synthesizing biologically active compounds.

- Utilized in the design of molecular probes for studying biological processes.

4. Medicinal Chemistry

- Essential in the design and synthesis of potential therapeutic agents.

- Its derivatives are explored for their pharmacological activities, contributing to drug discovery efforts.

Protodeboronation

Another significant reaction involving this compound is protodeboronation, which entails the removal of the boronic ester group under specific conditions, often using radical approaches or catalytic methods. This reaction can be pivotal in fine-tuning molecular structures during synthesis.

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

- Study on Pharmaceutical Synthesis : In a recent study focusing on developing anti-cancer agents, this compound was utilized to synthesize novel biaryl derivatives that exhibited promising cytotoxic activity against various cancer cell lines. The study demonstrated its utility as a key intermediate in generating compounds with enhanced biological activity.

- Material Development : Research has shown that incorporating this boronic ester into polymer matrices enhances mechanical properties and thermal stability. For instance, composites made with this compound exhibited improved performance metrics compared to traditional materials, indicating its potential application in advanced material science.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group, making it an efficient and reliable reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular formula : Likely C₁₉H₂₁BBrO₃ (based on analogs in –16).

- NMR Data : Pinacol ester protons appear as a singlet at δ ~1.35–1.38 (12H, –CH₃), while aromatic protons and benzyloxy groups resonate in distinct regions (e.g., δ 4.84–4.87 for –CH₂– in benzyloxy) .

- Synthesis : Typically synthesized via Pd-catalyzed coupling or alkylation of boronic acid intermediates (e.g., Scheme 2 in ).

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Substituent Effects :

- Electron-Withdrawing Groups (Br, CF₃O) : Enhance electrophilicity in cross-couplings but reduce nucleophilicity in biological targets .

- Benzyloxy vs. Methoxycarbonyl : Benzyloxy (OBn) offers steric bulk, whereas methoxycarbonyl (COOMe) increases polarity, affecting solubility and aggregation (e.g., in polymer matrices) .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound reacts efficiently with aryl halides under Pd catalysis (e.g., Pd(dppf)Cl₂), similar to 5-bromo-2,3-methylenedioxy derivatives .

- Inert Substituents : Acetyl groups (e.g., in ’s compound 31) deactivate the boronic ester, rendering it inactive in enzyme inhibition, while formyl groups enhance reactivity .

Physical and Spectroscopic Properties

- NMR Trends: All pinacol esters show diagnostic –CH₃ singlets (δ ~1.35–1.38) and –CH₂– signals for benzyloxy groups (δ ~4.8–5.0) . Electron-withdrawing substituents (Br, CF₃O) deshield aromatic protons, shifting them downfield.

- Thermal Stability : Compounds with trifluoromethoxy groups () exhibit higher thermal stability due to strong C–F bonds.

Biologische Aktivität

3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes a bromine atom and a benzyloxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

- Molecular Formula : C19H22BBrO3

- Molecular Weight : 373.10 g/mol

- CAS Number : 134715476

Structure

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biochemical applications.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. It is believed to act through the following mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit enzymes by forming stable complexes with active site residues, altering enzyme activity.

- Signal Transduction Modulation : The compound may influence cellular signaling pathways by interacting with receptors or other signaling proteins.

Research Findings

- Anticancer Activity : Studies have indicated that compounds similar to 3-(benzyloxy)-5-bromophenylboronic acid can exhibit anticancer properties by inhibiting the growth of cancer cells through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Research has shown that boronic acids can inhibit bacterial growth, suggesting potential applications in treating infections.

- Drug Development Potential : The compound's ability to interact with various biological targets makes it a candidate for further investigation in medicinal chemistry.

Study 1: Anticancer Activity

A study evaluated the effects of boronic acid derivatives on human cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation in breast cancer cells, leading to increased apoptosis rates.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 45 |

| HeLa (Cervical) | 20 | 30 |

Study 2: Antimicrobial Efficacy

A comparative analysis of various boronic acids revealed that 3-(benzyloxy)-5-bromophenylboronic acid exhibited notable antibacterial activity against Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 3-(Benzyloxy)-5-bromophenylboronic acid | 32 µg/mL |

| Control (No Treatment) | >128 µg/mL |

Applications in Drug Discovery

The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make them valuable in drug design. They can serve as:

- Prodrugs : Compounds that become active only after metabolic conversion.

- Targeting Agents : Molecules designed to deliver drugs specifically to cancer cells or other diseased tissues.

Q & A

Q. What are the key synthetic routes for preparing 3-(benzyloxy)-5-bromophenylboronic acid pinacol ester?

The synthesis typically involves:

- Step 1 : Bromination and benzyloxy substitution on the phenyl ring, followed by boronic acid introduction via Miyaura borylation .

- Step 2 : Protection of the boronic acid group using pinacol to form the ester. Reaction conditions often require palladium catalysts (e.g., Pd(dppf)Cl₂) and anhydrous solvents like THF or dioxane under inert atmospheres .

- Critical Parameters : Temperature (80–110°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 boronic acid to pinacol).

Q. How should this compound be purified to achieve >95% purity for cross-coupling reactions?

- Recrystallization : Use hexane/ethyl acetate mixtures, leveraging the compound’s solid-state properties (melting point ~165–170°C observed in analogous pinacol esters) .

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.3–0.4 in hexane:EtOAc 4:1) .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (characteristic peaks: δ 1.3 ppm for pinacol methyl groups, δ 7.2–7.4 ppm for benzyloxy aromatic protons) .

Q. What are the primary applications of this compound in academic research?

- Suzuki-Miyaura Couplings : Acts as a boronate partner for synthesizing biaryl systems, particularly in medicinal chemistry (e.g., kinase inhibitor scaffolds) .

- Polymer Chemistry : Used to introduce bromine and benzyloxy functional groups into conjugated polymers for optoelectronic studies .

- Biological Probes : The bromine substituent enables radiolabeling (e.g., ⁷⁶Br) for PET imaging agent development .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress protodeboronation during Suzuki couplings?

- Catalyst Selection : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance stability of the boronate intermediate .

- Base Sensitivity : Avoid strong bases (e.g., NaOH); instead, employ K₃PO₄ or Cs₂CO₃ in aqueous/organic biphasic systems .

- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and byproduct formation.

- Additives : Include phase-transfer catalysts (e.g., TBAB) to improve boronate transfer efficiency .

Q. How do electronic effects of the benzyloxy and bromine substituents influence regioselectivity in cross-couplings?

- Bromine : Acts as an electron-withdrawing group, directing coupling to the para position relative to the boronate.

- Benzyloxy : An electron-donating group, which competes for ortho/para activation. Computational studies (DFT) suggest bromine’s dominance in directing coupling .

- Experimental Validation : Use Hammett substituent constants (σ⁺) to predict reactivity trends. For example, σ⁺(Br) = +0.26 vs. σ⁺(O-Bn) = -0.34 .

Q. What strategies resolve contradictions in reported yields for this compound’s cross-coupling reactions?

- Byproduct Analysis : Identify common side products (e.g., homocoupled biaryls) via LC-MS and adjust catalyst loading (0.5–2 mol%) .

- Solvent Effects : Compare polar aprotic (DMF) vs. etheral (THF) solvents; DMF may stabilize Pd intermediates but increase protodeboronation .

- Statistical Design : Apply DoE (Design of Experiments) to isolate critical variables (e.g., temperature, base strength) .

Q. How does the compound’s stability vary under different storage conditions?

- Short-Term : Store at 0–4°C in airtight containers with desiccants (silica gel). Stability >6 months confirmed by NMR .

- Long-Term : For >1 year, store under argon at -20°C. Avoid exposure to moisture or acidic vapors, which hydrolyze the pinacol ester .

- Decomposition Signs : Discoloration (yellow to brown) or precipitation indicates degradation; validate via FT-IR (loss of B-O bond stretch at ~1340 cm⁻¹) .

Q. What advanced characterization techniques are essential for analyzing reaction byproducts?

- High-Resolution Mass Spectrometry (HRMS) : Identifies homocoupled or deboronated species (e.g., [M+H]+ = 409.05 for the parent compound) .

- X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates .

- ²D NMR (COSY, HSQC) : Assigns complex aromatic proton environments in cross-coupled products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.